羟基硫代乙酰地那非

描述

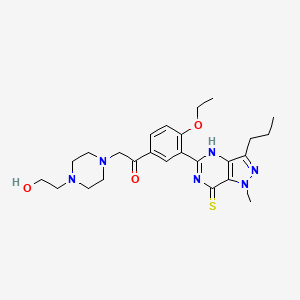

Hydroxythio Acetildenafil is a synthetic compound with the molecular formula C25H34N6O3S and a molecular weight of 498.64 g/mol . It is a derivative of Acetildenafil, which is known for its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction .

科学研究应用

Hydroxythio Acetildenafil has several scientific research applications, including:

Proteomics Research: The compound is used in proteomics research to study protein interactions and modifications.

Cancer Research: Hydroxythio Acetildenafil and its derivatives are investigated for their potential to inhibit cancer cell growth by targeting specific molecular pathways.

Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological systems.

作用机制

Target of Action

Hydroxythio Acetildenafil primarily targets the X-linked inhibitor of apoptosis protein (XIAP) . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . Overexpression of XIAP decreases the apoptosis process in the cell, leading to the development of cancer .

Mode of Action

It is known that various types of xiap antagonists, including hydroxythio acetildenafil, are generally used to repair the defective apoptosis process that can eliminate carcinoma from living bodies . These compounds are designed to induce apoptosis by freeing up caspases .

Biochemical Pathways

Hydroxythio Acetildenafil affects the apoptosis pathway by targeting XIAP. XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . By inhibiting XIAP, Hydroxythio Acetildenafil allows these caspases to induce apoptosis, thereby eliminating unwanted cells from multicellular organisms .

Pharmacokinetics

The compound’s molecular weight is 498641 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Hydroxythio Acetildenafil’s action is the induction of apoptosis in cancer cells. By inhibiting XIAP, the compound allows caspases to induce apoptosis, leading to the elimination of carcinoma from living bodies .

生化分析

Biochemical Properties

Hydroxythio Acetildenafil interacts with XIAP, a member of the inhibitor of apoptosis protein (IAP) family . XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . The interaction between Hydroxythio Acetildenafil and XIAP can influence the apoptosis process in cells .

Cellular Effects

Hydroxythio Acetildenafil can influence cell function by interacting with XIAP . Overexpression of XIAP can decrease the apoptosis process in the cell, leading to the development of cancer . Hydroxythio Acetildenafil, as an antagonist of XIAP, can potentially repair the defective apoptosis process and eliminate carcinoma from living bodies .

Molecular Mechanism

The molecular mechanism of Hydroxythio Acetildenafil involves its binding to XIAP . This binding interaction can lead to changes in gene expression and influence the activity of enzymes involved in apoptosis . The binding score of Hydroxythio Acetildenafil to XIAP was found to be -6.8 kcal/mol, indicating a strong interaction .

准备方法

The synthesis of Hydroxythio Acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes the following steps:

Formation of the pyrazolopyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

Introduction of the thio group: A thio group is introduced into the core structure through a substitution reaction.

Hydroxylation: The hydroxyl group is introduced into the molecule through a hydroxylation reaction.

Final modifications:

Industrial production methods for Hydroxythio Acetildenafil would involve scaling up these synthetic steps while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

化学反应分析

Hydroxythio Acetildenafil undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the thio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or ethoxy groups can be replaced with other substituents.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Hydroxythio Acetildenafil is structurally similar to other phosphodiesterase type 5 inhibitors, such as Sildenafil, Tadalafil, and Vardenafil. it has unique features that distinguish it from these compounds:

Structural Modifications: The presence of the thio and hydroxyl groups in Hydroxythio Acetildenafil provides unique chemical properties and potential therapeutic benefits.

Pharmacokinetics: The compound may have different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to other inhibitors.

Biological Activity: Hydroxythio Acetildenafil may exhibit different biological activities and potency in various therapeutic applications.

Similar compounds include:

生物活性

Hydroxythio Acetildenafil, a derivative of the well-known phosphodiesterase type 5 (PDE-5) inhibitor Acetildenafil, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cardiovascular health. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Hydroxythio Acetildenafil is characterized by its unique chemical structure, which includes a hydroxy group and a thioether moiety. These modifications are believed to enhance its binding affinity to target proteins compared to its parent compound, Acetildenafil. The primary mechanism of action involves the inhibition of PDE-5, an enzyme that regulates blood flow by degrading cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, Hydroxythio Acetildenafil promotes vasodilation and increased blood flow.

Anticancer Properties

Recent studies have indicated that Hydroxythio Acetildenafil exhibits significant anticancer properties. A notable investigation utilized structure-based pharmacophore modeling and molecular docking techniques to evaluate its interaction with the X-linked inhibitor of apoptosis protein (XIAP), a key player in cancer cell survival. The binding affinity of Hydroxythio Acetildenafil to XIAP was reported at -6.8 kcal/mol, suggesting a strong interaction that could potentially disrupt XIAP's anti-apoptotic function .

Table 1: Binding Affinity of Selected XIAP Antagonists

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Hydroxythio Acetildenafil | -6.8 |

| Compound A | -5.5 |

| Compound B | -6.0 |

| Compound C | -5.2 |

The study highlighted that Hydroxythio Acetildenafil could induce apoptosis in cancer cells by releasing caspases from XIAP inhibition, thereby promoting cell death in various cancer types .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that Hydroxythio Acetildenafil exhibits potent cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The compound was shown to be cytotoxic at low micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Case Study on Lung Cancer : A study involving non-small cell lung cancer (NSCLC) cells revealed that treatment with Hydroxythio Acetildenafil resulted in a significant reduction in cell viability and induction of apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of XIAP expression .

- Research on Cardiovascular Effects : In addition to its anticancer properties, Hydroxythio Acetildenafil has been investigated for its cardiovascular benefits. Preclinical studies have shown that it can improve endothelial function and reduce blood pressure in animal models, making it a candidate for treating erectile dysfunction and other cardiovascular conditions .

属性

IUPAC Name |

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXVEZHZFNNJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675962 | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-47-5 | |

| Record name | Hydroxythio acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIO ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。